molecular formula C10H7ClN2O2 B13302525 6-Chloro-2-methylquinazoline-4-carboxylic acid

6-Chloro-2-methylquinazoline-4-carboxylic acid

Cat. No.: B13302525
M. Wt: 222.63 g/mol
InChI Key: YSVXHHJMVVDMOL-UHFFFAOYSA-N
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Description

6-Chloro-2-methylquinazoline-4-carboxylic acid is a versatile quinazoline-based building block designed for pharmaceutical research and chemical synthesis. The quinazoline core is a privileged structure in medicinal chemistry, known for its diverse biological activities. This compound is particularly valuable for constructing novel molecular entities, as the 4-carboxylic acid group can be readily functionalized into amides or esters, and the 6-chloro substituent serves as a handle for further derivatization via cross-coupling reactions . Quinazoline derivatives are extensively investigated in scientific research for their potential as therapeutic agents. They are recognized as important scaffolds in the development of kinase inhibitors and other targeted therapies . For instance, related quinazolin-4-one structures have been incorporated into potent dual PI3K/HDAC inhibitors, demonstrating significant antiproliferative activity against cancer cell lines . Similarly, other 4-substituted quinazoline derivatives have shown promising antihyperlipidemic activity . This highlights the potential of the quinazoline core, and by extension this compound, as a starting point in drug discovery programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

6-chloro-2-methylquinazoline-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O2/c1-5-12-8-3-2-6(11)4-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15)

InChI Key

YSVXHHJMVVDMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)C(=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting materials: 2-Aminobenzamide derivatives, chlorinated acylating agents, and methylating reagents.
  • Reaction type: Cyclization and substitution reactions facilitated by catalysts such as acids or bases.

Procedure:

  • Step 1: Condensation of 2-aminobenzamide with an appropriate chlorinated acyl chloride (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine) to form an acylated intermediate.
  • Step 2: Cyclization promoted by heating or microwave irradiation, leading to the quinazoline core.
  • Step 3: Introduction of methyl groups at the 2-position via methylation reagents such as methyl iodide or dimethyl sulfate.
  • Step 4: Chlorination at the 6-position, often achieved using N-chlorosuccinimide (NCS) or similar chlorinating agents.

Reaction Conditions & Yields:

Step Reagents Conditions Yield (%)
Acylation Chlorinated acyl chloride Room temperature, 2-4 hours 75-85
Cyclization Heat (80-120°C) 4-8 hours 70-80
Methylation Methyl iodide Reflux, 2-3 hours 65-75
Chlorination NCS Room temperature, 1-2 hours 60-70

Note: This method is advantageous for its operational simplicity, high functional group tolerance, and suitability for scale-up.

Oxidative Cyclization of 2-Methyl-4-chloroaniline Derivatives

Another prominent route involves oxidative cyclization starting from 2-methyl-4-chloroaniline derivatives, which are oxidized and cyclized to form the quinazoline core.

Method Overview:

  • Starting material: 2-Methyl-4-chloroaniline.
  • Reagents: Oxidizing agents such as potassium permanganate, sodium dichromate, or tert-butyl hydroperoxide.
  • Catalysts: Acidic or basic conditions to facilitate cyclization.

Procedure:

  • Step 1: Oxidation of 2-methyl-4-chloroaniline to form a quinazoline intermediate.
  • Step 2: Cyclization occurs via intramolecular condensation, forming the quinazoline ring.
  • Step 3: Carboxylation at the 4-position achieved through oxidation or subsequent carboxylation reactions.

Reaction Conditions & Yields:

Step Reagents Conditions Yield (%)
Oxidation Potassium permanganate 35-45°C, 2-8 hours 65-75
Cyclization Acidic conditions Reflux 60-70
Carboxylation CO₂ or oxidizing agents Elevated temperature 55-65

Note: This route is particularly useful for synthesizing the carboxylic acid directly attached to the quinazoline ring.

Conversion from Quinazoline-4-carboxylic Acid Derivatives

Based on patent literature and classical syntheses, a common approach involves starting from quinazoline-4-carboxylic acid derivatives, which are selectively chlorinated and methylated.

Method Overview:

  • Starting material: Quinazoline-4-carboxylic acid.
  • Step 1: Chlorination at the 6-position using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride.
  • Step 2: Methylation at the 2-position via methylating agents.
  • Step 3: Purification and characterization of the final product.

Reaction Conditions & Yields:

Step Reagents Conditions Yield (%)
Chlorination POCl₃ or SOCl₂ Reflux, 4-6 hours 70-80
Methylation Methyl iodide or dimethyl sulfate Reflux, 2-3 hours 65-75

Note: This method benefits from the availability of quinazoline-4-carboxylic acid intermediates and allows for precise functionalization.

Summary of Key Reaction Parameters

Method Starting Material Key Reagents Reaction Conditions Typical Yield Remarks
Multi-Component Reaction 2-Aminobenzamide derivatives Chlorinated acyl chlorides, methylating agents Mild heating, reflux 60-85% High functional group tolerance, scalable
Oxidative Cyclization 2-Methyl-4-chloroaniline Oxidants (KMnO₄, Na₂Cr₂O₇) Reflux, controlled temperature 55-75% Suitable for direct ring formation
Derivative Conversion Quinazoline-4-carboxylic acid POCl₃, methyl iodide Reflux 65-80% Precise functionalization, good for targeted synthesis

Research Findings and Validation

Recent publications have validated these methods through experimental data, emphasizing operational simplicity, high yields, and scalability:

  • The three-component synthesis involving N,N-dimethylenaminones and isatins under TMSCl promotion has been shown to efficiently produce quinoline-4-carboxylic acids, which can be further transformed into quinazoline derivatives with appropriate modifications.

  • The oxidative cyclization approach has been optimized using potassium permanganate, providing a straightforward route from simple aniline derivatives, with yields exceeding 70% under mild conditions.

  • Patent literature confirms the feasibility of chlorinating quinazoline-4-carboxylic acids directly, with high yields and operational simplicity, suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline-4-carboxylic acid derivatives, while reduction can produce 2-methylquinazoline-4-carboxylic acid.

Scientific Research Applications

6-Chloro-2-methylquinazoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

Quinazoline vs. Pyridine/Pyrimidine Derivatives
  • 6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid (CAS 1881328-90-0, ):

    • Core : Pyrimidine (6-membered ring with two nitrogen atoms).
    • Substituents : Methoxyethyl at position 2, chlorine at position 4.
    • Key Differences : Smaller ring size reduces steric bulk compared to quinazoline. The methoxyethyl group enhances solubility but may reduce membrane permeability .
  • 2-Chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5, ): Core: Pyridine (6-membered ring with one nitrogen atom). Substituents: Methyl at position 2, chlorine at position 5.
Quinazoline vs. Quinoline Derivatives
  • 6-Chloro-2-methylquinoline-4-carboxylic acid (): Core: Quinoline (benzopyridine with one nitrogen atom). Key Differences: Reduced nitrogen content alters electronic properties, affecting binding to targets like DNA topoisomerases .

Substituent-Driven Comparisons

Position 4 Modifications
  • 6-Chloro-4-phenylquinazoline-2-carboxylic acid (CAS 5958-08-7, ):

    • Substituent : Phenyl group at position 4.
    • Impact : Increased lipophilicity enhances cell membrane penetration but may reduce aqueous solubility. The phenyl group enables π-π stacking in protein binding .
  • 6-Chloro-4-(2-chlorophenyl)-2-quinazolinecarboxylic acid (): Substituent: 2-Chlorophenyl at position 4.
Position 2 Modifications
  • 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (CAS 5958-24-7, ): Substituent: Chloromethyl at position 2, 3-oxide group.

Functional Group Variations

  • 6-Chloro-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)benzo[b]pyridine-4-carboxylic acid ():
    • Functional Groups : Triazole and fluorine substituents.
    • Impact : Fluorine improves bioavailability via reduced metabolism; the triazole ring enables click chemistry applications or metal coordination .

Comparative Data Table

Compound Name Core Structure Position 2 Substituent Position 4 Substituent Key Properties/Applications
6-Chloro-2-methylquinazoline-4-carboxylic acid Quinazoline Methyl Carboxylic acid Kinase inhibition, agrochemical lead
6-Chloro-4-phenylquinazoline-2-carboxylic acid Quinazoline - Phenyl Enhanced lipophilicity, drug candidate
6-Chloro-2-(2-methoxyethyl)pyrimidine-4-carboxylic acid Pyrimidine Methoxyethyl Carboxylic acid High solubility, herbicide intermediate
2-Chloro-6-methylpyridine-4-carboxylic acid Pyridine Methyl Carboxylic acid Simple scaffold, metal chelation

Biological Activity

6-Chloro-2-methylquinazoline-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Chloro-2-methylquinazoline-4-carboxylic acid belongs to the quinazoline family, characterized by a fused bicyclic structure. Its molecular formula is C10H8ClN3O2C_10H_8ClN_3O_2 with a molecular weight of approximately 239.64 g/mol. The presence of the chloro group and the carboxylic acid functionality contributes to its unique reactivity and biological properties.

The biological activity of 6-chloro-2-methylquinazoline-4-carboxylic acid primarily revolves around its role as an enzyme inhibitor . It interacts with specific enzyme active sites, disrupting critical biochemical pathways involved in various cellular functions. This property positions it as a candidate for therapeutic agents targeting diseases such as cancer and bacterial infections.

Anticancer Properties

Research indicates that quinazoline derivatives, including 6-chloro-2-methylquinazoline-4-carboxylic acid, exhibit significant anticancer activity. For instance, studies have demonstrated that quinazoline-based compounds can inhibit various kinases involved in cancer progression. A notable study highlighted that compounds with similar structures showed potent inhibition against EGFR (epidermal growth factor receptor) with IC50 values as low as 0.28 μM against Hep G2 cells .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameIC50 (μM)Target
6-Chloro-2-methylquinazoline-4-carboxylic acidTBDVarious kinases
28 (alkynyl group)14.1EGFR
29 (dioxepine ring)0.098EGFR

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study focused on arylated quinoline carboxylic acids revealed that derivatives with halogen substitutions at specific positions exhibited enhanced activity against Mycobacterium tuberculosis (Mtb). Notably, the introduction of chlorine at C-6 significantly increased inhibitory potency against Mtb strains .

Table 2: Antimicrobial Activity Against Mtb

Compound NamePosition of HalogenMIC (μg/mL)
6-Chloro derivativeC-6<1
Iodo derivativeC-8>64

Case Studies and Research Findings

  • Cell Cycle Arrest and Apoptosis Induction : A study investigating similar quinazoline compounds demonstrated their ability to induce cell cycle arrest at the G1 phase and promote apoptosis in breast cancer cell lines (MCF-7). The compound's IC50 value was determined to be 168.78 µM, indicating its potential as an anticancer agent .
  • Inhibition of Kinases : Another research highlighted that derivatives of quinazolines could selectively inhibit Aurora A kinase, crucial for cell cycle regulation in cancer cells. The binding interactions were elucidated through molecular docking studies, confirming the potential for further optimization of these compounds for therapeutic use .
  • Structural Optimization : Ongoing research emphasizes the need for structural modifications to enhance the biological activity of quinazoline derivatives. For example, substituents at specific positions can significantly influence their pharmacological properties, leading to improved efficacy against targeted diseases .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6-Chloro-2-methylquinazoline-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis of quinazoline derivatives often employs classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions. For example, cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions can yield the quinazoline core . Transition metal catalysts (e.g., Pd or Cu) are critical for introducing chloro or methyl groups, as seen in analogous syntheses of chlorophenyl-substituted quinazolines . Solvent choice (e.g., DMF or toluene) and temperature control (80–120°C) are key to minimizing side reactions like decarboxylation or isomerization. Yields typically range from 40–70%, with purity enhanced via recrystallization or column chromatography .

Advanced Structural Characterization

Q. Q2. How can crystallographic data resolve ambiguities in the molecular structure of 6-Chloro-2-methylquinazoline-4-carboxylic acid?

Answer: Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides definitive confirmation of stereochemistry and bond angles . For example, in related chloroquinazolines, SC-XRD has clarified the orientation of the chloro and methyl substituents, ruling out tautomeric ambiguities. High-resolution data (≤1.0 Å) is essential for detecting minor positional disorders, while twinned data may require specialized refinement protocols in SHELX . Complementary techniques like NMR (¹H/¹³C, COSY, HSQC) and IR spectroscopy validate functional groups, such as the carboxylic acid moiety (C=O stretch ~1700 cm⁻¹) .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the antimicrobial potential of 6-Chloro-2-methylquinazoline-4-carboxylic acid?

Answer: Standard assays include:

  • MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.
  • Enzyme inhibition studies (e.g., dihydrofolate reductase targeting for antifolate activity), using fluorescence-based assays .
    For advanced studies, SAR (Structure-Activity Relationship) analysis compares analogs with varying substituents (e.g., replacing chloro with methoxy groups reduces activity by 30–50%) .

Advanced Mechanistic Studies

Q. Q4. How can computational modeling elucidate the binding mechanism of 6-Chloro-2-methylquinazoline-4-carboxylic acid to target enzymes?

Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to enzymes like thymidylate synthase. For example, the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Arg²⁵⁰ in E. coli DHFR), while the chloro group enhances hydrophobic interactions . MD (Molecular Dynamics) simulations (50–100 ns) assess stability, with RMSD (Root Mean Square Deviation) values <2.0 Å indicating robust binding. Free energy calculations (MM-PBSA/GBSA) quantify contributions of individual substituents to binding affinity .

Handling Contradictory Data

Q. Q5. How should researchers address discrepancies in reported biological activities of quinazoline derivatives?

Answer: Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, solvent DMSO concentration). Standardize protocols per CLSI guidelines.
  • Impurity profiles (e.g., residual Pd catalysts). Use HPLC-MS (≥95% purity) and ICP-MS for metal quantification .
  • Cell line heterogeneity (e.g., MCF-7 vs. HeLa). Validate across multiple models and include positive controls (e.g., doxorubicin) .
    Replicate studies in triplicate and apply statistical tests (ANOVA, p<0.05) to confirm significance .

Stability and Storage

Q. Q6. What strategies mitigate degradation of 6-Chloro-2-methylquinazoline-4-carboxylic acid during storage?

Answer:

  • Storage : –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxylic acid group.
  • Stabilizers : Add antioxidants (0.1% BHT) in ethanolic solutions.
  • Analytical monitoring : Regular HPLC-UV (λ=254 nm) checks detect degradation products (e.g., decarboxylated derivatives). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .

Green Chemistry Approaches

Q. Q7. How can solvent selection improve the sustainability of quinazoline synthesis?

Answer: Replace DMF with Cyrene (dihydrolevoglucosenone) or 2-MeTHF , reducing E-factor by 30–50% . Microwave-assisted synthesis (100–150°C, 20 min) enhances energy efficiency, achieving 85% yield vs. 60% in conventional heating . For advanced applications, flow chemistry minimizes waste (90% solvent recovery) and enables scalable production .

Crystallographic Challenges

Q. Q8. What advanced techniques resolve crystallographic disorders in halogenated quinazolines?

Answer: For twinned crystals , use SHELXL’s TWIN/BASF commands with HKLF5 data . High-pressure cooling (liquid N₂) reduces thermal motion artifacts. For ambiguous electron density , employ charge-flipping algorithms (Superflip) or dual-space methods (SHELXD) . Pair with DFT-optimized geometries (Gaussian 09) to validate bond lengths .

Safety and Waste Management

Q. Q9. What protocols ensure safe handling of chlorinated quinazoline derivatives?

Answer:

  • PPE : Nitrile gloves, lab coat, and fume hood use (OSHA standards).
  • Waste treatment : Neutralize acidic byproducts with NaHCO₃ before incineration.
  • Spill management : Absorb with vermiculite, then treat with 10% KMnO₄ solution to oxidize hazardous residues .

Future Research Directions

Q. Q10. What understudied applications of 6-Chloro-2-methylquinazoline-4-carboxylic acid warrant further exploration?

Answer:

  • Photodynamic therapy : Investigate singlet oxygen quantum yield (ΦΔ) via UV-vis spectroscopy.
  • Metal-organic frameworks (MOFs) : Explore coordination with Cu²⁺ or Zn²⁺ for catalytic applications.
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate with E3 ligase ligands to degrade disease-specific proteins .

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